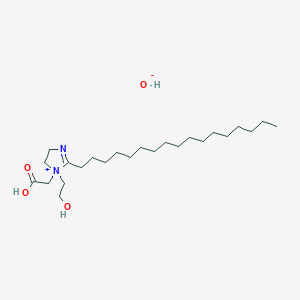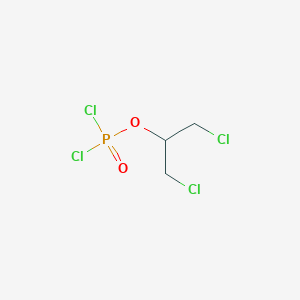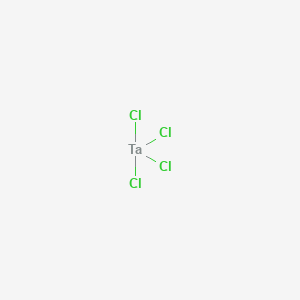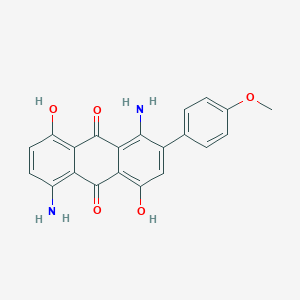
1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone, also known as Lucanthone, is a synthetic anthraquinone derivative that has been extensively studied for its potential use in cancer therapy. In
Aplicaciones Científicas De Investigación
1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Mecanismo De Acción
1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone exerts its anticancer effects through multiple mechanisms. It has been shown to inhibit topoisomerase II, an enzyme that is essential for DNA replication and repair. 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone also induces DNA damage and cell cycle arrest, leading to apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone has been shown to have a low toxicity profile in animal studies. It is rapidly metabolized in the liver and excreted in the urine. 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone has also been shown to have anti-inflammatory and antiviral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone is its ability to sensitize cancer cells to radiation therapy and chemotherapy, potentially improving the efficacy of these treatments. However, 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone has limited solubility in water, which can make it difficult to administer in animal studies. Additionally, 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone has a short half-life in the body, which may limit its effectiveness in clinical settings.
Direcciones Futuras
There are several future directions for 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone research. One area of interest is the development of more potent and selective analogs of 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone that can be used in cancer therapy. Another area of interest is the use of 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone in combination with other anticancer agents to improve treatment outcomes. Additionally, the potential use of 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone in other diseases, such as viral infections and autoimmune disorders, warrants further investigation.
Métodos De Síntesis
1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone is synthesized by the reaction of 2-bromo-1,4-dimethoxyanthraquinone with 4-aminophenol in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to yield 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone.
Propiedades
Número CAS |
13698-89-0 |
|---|---|
Nombre del producto |
1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone |
Fórmula molecular |
C21H16N2O5 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O5/c1-28-10-4-2-9(3-5-10)11-8-14(25)17-18(19(11)23)21(27)16-13(24)7-6-12(22)15(16)20(17)26/h2-8,24-25H,22-23H2,1H3 |
Clave InChI |
XDWMUDQKNPIWDS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O |
Otros números CAS |
31288-44-5 13698-89-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



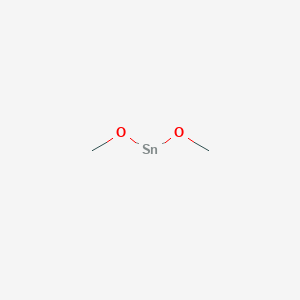
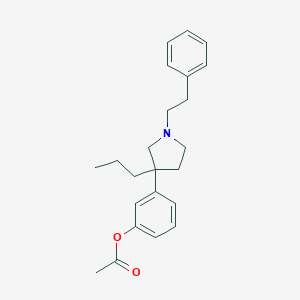
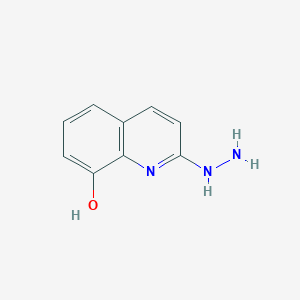
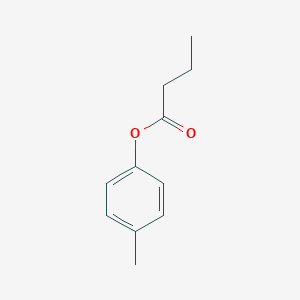
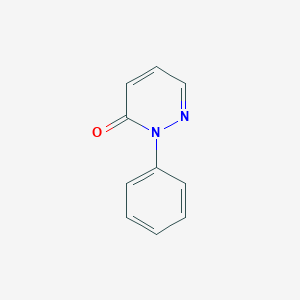
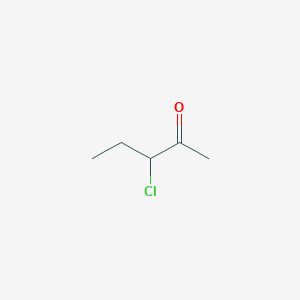
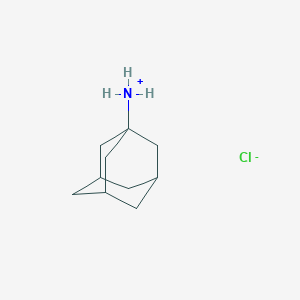
![7-Methylbenzo[d]thiazol-2-amine](/img/structure/B85021.png)
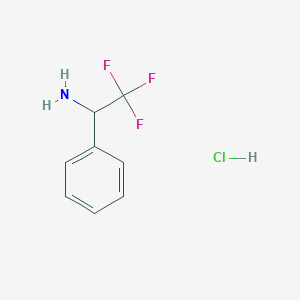
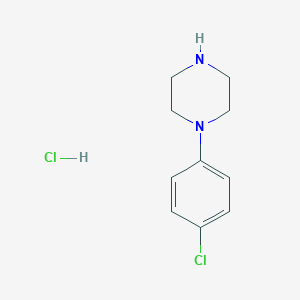
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (OC-6-43)-](/img/structure/B85024.png)
